Technical Guide: 2-Chloro-N-[2-(3-chlorophenyl)ethyl]acetamide (CAS 34162-15-7)
Technical Guide: 2-Chloro-N-[2-(3-chlorophenyl)ethyl]acetamide (CAS 34162-15-7)
[1][2][3][4]
Document Control:
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Version: 1.0
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Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers
Part 1: Executive Summary & Strategic Utility
2-Chloro-N-[2-(3-chlorophenyl)ethyl]acetamide (CAS 34162-15-7) is a specialized electrophilic scaffold used primarily as a "warhead" intermediate in the synthesis of nitrogen-containing heterocycles and covalent inhibitors.[1] Unlike simple reagents, this compound combines a lipophilic 3-chlorophenethylamine backbone —a pharmacophore mimicking dopamine and serotonin substructures—with a reactive
Its utility in drug development is bifurcated into two distinct mechanistic pathways:
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Synthetic Precursor: It serves as a critical intermediate for Bischler-Napieralski or Pictet-Spengler type cyclizations to generate 6-chloro- or 8-chloro-1,2,3,4-tetrahydroisoquinolines, which are foundational skeletons for antipsychotics, antidepressants, and anti-thrombotic agents (structural analogs to Ticlopidine).
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Covalent Probe Design: The chloroacetamide group acts as a cysteine-targeting electrophile, allowing researchers to map binding pockets in G-protein coupled receptors (GPCRs) or enzymes via irreversible alkylation.
Part 2: Chemical Identity & Physicochemical Profile[1][5]
This section consolidates the "Vital Statistics" of the compound. Researchers should use these parameters to validate incoming raw materials.
Table 1: Physicochemical Specifications
| Parameter | Specification | Notes |
| CAS Number | 34162-15-7 | |
| IUPAC Name | 2-chloro-N-[2-(3-chlorophenyl)ethyl]acetamide | |
| Molecular Formula | ||
| Molecular Weight | 232.11 g/mol | |
| Physical State | Crystalline Solid or Viscous Oil | Depends on purity/polymorph; often solidifies upon standing.[1][2] |
| Solubility | DMSO (>20 mg/mL), DCM, Methanol | Sparingly soluble in water. |
| LogP (Predicted) | ~2.4 - 2.6 | Lipophilic; crosses cell membranes effectively. |
| pKa (Amide NH) | ~14-15 | Non-ionizable under physiological conditions. |
| Reactivity | Electrophilic ( | Susceptible to nucleophilic attack at the |
Part 3: Optimized Synthetic Protocol
Objective: Synthesis of 2-chloro-N-[2-(3-chlorophenyl)ethyl]acetamide from 2-(3-chlorophenyl)ethylamine.
Rationale: The reaction utilizes a Schotten-Baumann type acylation. While triethylamine (TEA) is commonly used, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a biphasic
Reagents:
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Substrate: 2-(3-chlorophenyl)ethylamine (1.0 equiv)
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Reagent: Chloroacetyl chloride (1.1 equiv)[3]
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Base: Potassium Carbonate (
) (2.0 equiv) or DBU (1.2 equiv) -
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Methodology:
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Preparation: In a 3-neck round-bottom flask equipped with a nitrogen inlet and a dropping funnel, dissolve 2-(3-chlorophenyl)ethylamine (10 mmol) in anhydrous DCM (50 mL).
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Base Addition: Add
(20 mmol) and cool the mixture to 0°C using an ice bath. Note: Cooling is critical to control the exotherm and prevent di-acylation. -
Acylation: Add chloroacetyl chloride (11 mmol) dropwise over 30 minutes. Maintain internal temperature below 5°C.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.
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Quench & Workup:
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Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.
Self-Validating Checkpoint: The product should show a distinct amide carbonyl stretch at ~1650-1660
Part 4: Mechanistic Utility & Pathways
This compound is not just an endpoint; it is a gateway molecule. The following diagram illustrates its two primary applications: Isoquinoline Cyclization (Pathway A) and Cysteine Alkylation (Pathway B).
Visualization: Synthetic & Mechanistic Pathways
Caption: Figure 1. Divergent utility of CAS 34162-15-7.[1] Pathway A (top) leads to isoquinoline drug scaffolds. Pathway B (bottom) depicts covalent protein tagging.
Pathway A: Isoquinoline Synthesis (The "Builder" Route)
The most valuable chemical transformation for this CAS is the intramolecular cyclization .
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Mechanism: Under Lewis acid conditions (e.g.,
) or dehydrating conditions ( ), the amide carbonyl oxygen attacks the phosphorus, activating the amide. The electron-rich aromatic ring (activated by the alkyl chain, though deactivated by the Cl) undergoes electrophilic aromatic substitution. -
Regioselectivity: The 3-chloro substituent directs the cyclization. Due to steric hindrance at the position between the alkyl group and the chlorine (C2 of the ring), cyclization predominantly occurs para to the chlorine atom (C6 position), yielding the 6-chloro-1,2,3,4-tetrahydroisoquinoline skeleton.
Pathway B: Covalent Inhibition (The "Probe" Route)
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Mechanism: The
-chloroacetamide is a "soft" electrophile. It preferentially reacts with "soft" nucleophiles like the thiolate anion ( ) of Cysteine residues in proteins. -
Application: This molecule can be used to probe the active site of enzymes (e.g., proteases) or receptors that contain a cysteine near the binding pocket of the phenethylamine pharmacophore.
Part 5: Handling, Safety, & Storage (HSE)
Hazard Classification: Based on structural analogs (e.g., 2-chloro-N-phenylacetamide), this compound is classified as Irritant .
| Hazard Class | H-Statement | Precautionary Measure |
| Skin Irritation | H315 : Causes skin irritation.[6] | Wear nitrile gloves (minimum 0.11 mm thickness).[7] |
| Eye Irritation | H319 : Causes serious eye irritation.[7][8] | Use safety goggles with side shields.[7] |
| Sensitization | H317 : May cause an allergic skin reaction. | Avoid dust formation; work in a fume hood. |
Storage Protocol:
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Temperature: Store at 2–8°C (Refrigerated).
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Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) if possible.
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Stability: Stable for >2 years if kept dry. Hydrolyzes slowly in moist air to release HCl and the corresponding hydroxyacetamide.
References
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Mishra, D., Singh, R., & Rout, C. (2017).[9] A facile amidation of chloroacetyl chloride using DBU.[9] ResearchGate.[2] Retrieved from [Link]
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PubChem. (n.d.).[10] 2-chloro-N-(3-chlorophenyl)acetamide Compound Summary (Analog Reference). National Library of Medicine. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. sphinxsai.com [sphinxsai.com]
- 6. 2-chloro-N-(3-chlorophenyl)acetamide | C8H7Cl2NO | CID 137639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. indenta.com [indenta.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. researchgate.net [researchgate.net]
- 10. 2-(3-chlorophenyl)acetyl Chloride | C8H6Cl2O | CID 10655249 - PubChem [pubchem.ncbi.nlm.nih.gov]
